molecular formula C24H25N3O6 B2656582 N-(2,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 872857-48-2

N-(2,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2656582
CAS No.: 872857-48-2
M. Wt: 451.479
InChI Key: NRNKBJOVIKWWCY-UHFFFAOYSA-N
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Description

This compound features a 1H-indol-3-yl core substituted with a 2-oxoacetamide group linked to a 2,4-dimethoxyphenyl moiety. The indole nitrogen is further functionalized with a 2-(morpholin-4-yl)-2-oxoethyl chain. The morpholine ring and methoxy groups are critical for modulating solubility, binding affinity, and metabolic stability. Structural analogs often vary in substituents on the phenyl ring, indole core, or the morpholine-derived side chain, leading to diverse biological activities .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6/c1-31-16-7-8-19(21(13-16)32-2)25-24(30)23(29)18-14-27(20-6-4-3-5-17(18)20)15-22(28)26-9-11-33-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNKBJOVIKWWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by morpholine.

    Coupling with the 2,4-Dimethoxyphenyl Group: This step involves the formation of an amide bond between the indole-morpholine intermediate and 2,4-dimethoxyphenyl acetic acid or its derivatives, using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing RNA synthesis and bacterial growth . In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell survival and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Morpholine-Containing Analogs

a) N-[2-(2-methoxyphenyl)ethyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
  • Key Difference : Substitution of the phenyl group (2-methoxy vs. 2,4-dimethoxy).
b) 2-(1H-Indol-3-yl)-N-[2-(4-morpholinyl)ethyl]-2-oxoacetamide
  • Key Difference : Lacks the 2-oxoethyl linker and the 2,4-dimethoxyphenyl group.
  • Impact : The truncated structure reduces steric bulk but may diminish binding affinity due to the absence of the phenylacetamide moiety. The morpholine ring remains a common feature, suggesting its role in hydrogen bonding or solubility enhancement .

Indole-Oxoacetamide Derivatives with Varied Substitutions

a) 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)
  • Key Difference : Replaces the morpholine group with a pyridinyl moiety and introduces a 4-chlorobenzyl group on the indole.
  • Impact : This compound is a potent tubulin inhibitor in preclinical studies. The pyridinyl group may facilitate π-π stacking interactions, while the chlorobenzyl substituent enhances hydrophobic interactions. The absence of morpholine highlights the flexibility in targeting different biological pathways .
b) N-(4-acetylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • Key Difference : Substitutes the morpholine-ethyl chain with an acetylphenyl group.
  • This compound lacks the morpholine’s hydrogen-bonding capacity, which may reduce solubility or target engagement .

Modifications on the Morpholine Ring

a) 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
  • Key Difference : Incorporates acetyl and dimethyl groups on the morpholine ring.
  • Such changes demonstrate the tunability of the morpholine scaffold for optimizing pharmacokinetics .

Anticancer Agents Targeting MDM2/p53 and PBR

  • N-Alkyl/Aryl-2-Aryl Indol-3-yl Glyoxylamides : Compounds like 2e (2-(2-(4-chlorophenyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide) show high MDM2 binding affinity. The target compound’s morpholine group may mimic the propyl chain’s role in hydrophobic interactions, while the dimethoxyphenyl group could enhance π-stacking with receptor residues .

Tubulin Inhibition

  • D-24851: Achieves sub-micromolar IC50 values in tubulin polymerization assays.

Physicochemical and Pharmacokinetic Considerations

Solubility and LogP

  • Morpholine Contribution : The morpholine ring in the target compound likely reduces LogP compared to purely aromatic analogs (e.g., D-24851), enhancing aqueous solubility.
  • Methoxy Groups: The 2,4-dimethoxy substitution increases lipophilicity relative to non-substituted phenyl analogs, balancing solubility and membrane permeability .

Metabolic Stability

  • Morpholine vs.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining aromatic rings, a morpholine moiety, and an indole derivative, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C24H27N3O5S
Molecular Weight 459.55 g/mol
InChI Key Computed by PubChem

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways within cells.
  • DNA Intercalation : There is potential for the compound to intercalate within DNA strands, which may affect replication and transcription processes.

Biological Activity

Research indicates that compounds with similar structures have shown promising biological activities, including:

  • Anticancer Properties : Several studies have highlighted the anticancer potential of indole derivatives and morpholine-containing compounds. For instance, compounds like SK228 have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects .

Case Studies

  • Antitumor Activity : In a study involving various indole derivatives, it was found that modifications in the structure significantly impacted their efficacy against cancer cell lines. For example, derivatives with morpholine groups exhibited enhanced interactions with cellular targets compared to their non-morpholine counterparts .
  • Mechanistic Insights : Research on related compounds has shown that they can induce apoptosis in cancer cells through intrinsic pathways, leading to caspase activation and subsequent cell death. This suggests that this compound may also trigger similar apoptotic mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)acetamideLacks morpholine groupModerate anticancer activity
N-(2,4-dimethoxyphenyl)-4-[1-(morpholin-4-ylet...Contains morpholine but lacks indolePotential anti-inflammatory
N-(2-methoxyphenyl)-N-(morpholin)acetamideSimilar structure but different substituentsAntioxidant properties

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